2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Catalog No.
S808347
CAS No.
1171331-39-7
M.F
C4H8ClF3N2O
M. Wt
192.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochl...

CAS Number

1171331-39-7

Product Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Molecular Formula

C4H8ClF3N2O

Molecular Weight

192.57 g/mol

InChI

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H

InChI Key

DBNFKWRZLGVLSH-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(F)(F)F)N.Cl

Canonical SMILES

C(C(=O)NCC(F)(F)F)N.Cl

Synthesis Precursor

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (2-ANTA HCl) finds use as a reactant in the synthesis of more complex molecules. A documented example is its application in the preparation of isoxazoline indolizine amides []. These are a class of heterocyclic compounds with potential biological activities, but further research is needed to determine their specific applications.

While 2-ANTA HCl's role in this specific synthesis isn't described in detail, its functional groups suggest a potential role as an amide coupling agent. Amide coupling reactions are fundamental in organic chemistry and are used to form peptide bonds in proteins and other important molecules [].

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4_4H8_8ClF3_3N2_2O and a molecular weight of 192.57 g/mol. It is characterized by the presence of a trifluoroethyl group, which imparts unique properties to the compound, particularly in terms of its reactivity and potential biological activity. The compound exists as a solid and is classified as hazardous according to the Occupational Safety and Health Administration standards, necessitating appropriate safety measures during handling .

There is currently no scientific literature available describing a specific mechanism of action for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Without established biological activity or known function, its potential mechanism within a biological system remains unknown.

  • Potential skin and eye irritant: The primary amine group and the trifluoroethyl moiety might have irritating properties [, ]. Standard laboratory practices for handling potentially hazardous chemicals should be followed.
  • Potential respiratory irritant: The presence of the amine group suggests possible respiratory tract irritation upon inhalation [].

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain amino and acetamide functionalities.
  • Reagents: Common reagents include trifluoroacetic anhydride or similar trifluoromethylating agents.
  • Reaction Conditions: The reaction is generally carried out under controlled temperature and pH conditions to optimize yield and purity.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired hydrochloride salt form.

This compound finds utility in various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its unique properties make it a candidate for drug development, particularly in creating compounds with enhanced bioactivity or selectivity.
  • Chemical Research: It can be used in laboratories for various experimental purposes due to its reactive nature and potential applications in material science.

Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-AminoacetamideC2_2H7_7N3_3OLacks trifluoromethyl group; simpler structure
N-(trifluoroethyl)acetamideC4_4H6_6F3_3N1_1OSimilar trifluoromethyl group; no amino group
2-Amino-N-(1,1-difluoroethyl)acetamideC4_4H8_8ClF2_2N2_2OContains difluoroethyl instead of trifluoroethyl; different reactivity

The uniqueness of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride lies in its combination of both amino and acetamido functionalities along with the trifluoroethyl group, which can significantly alter its chemical behavior compared to other similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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